1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-furylmethyl)piperazine
Description
1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-furylmethyl)piperazine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a 2,4-dimethylphenylsulfonyl group and a 2-furylmethyl group, which contribute to its distinctive properties.
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)sulfonyl-4-(furan-2-ylmethyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-14-5-6-17(15(2)12-14)23(20,21)19-9-7-18(8-10-19)13-16-4-3-11-22-16/h3-6,11-12H,7-10,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGTMJTOYANLTKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-furylmethyl)piperazine typically involves the following steps:
Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.
Introduction of the 2,4-dimethylphenylsulfonyl group: This step involves the sulfonylation of the piperazine ring using 2,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the 2-furylmethyl group: This can be accomplished through a nucleophilic substitution reaction where the piperazine nitrogen attacks a 2-furylmethyl halide, typically under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-furylmethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The furyl group can be oxidized to form furyl alcohols or furyl ketones.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The piperazine nitrogen can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require mild bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Furyl alcohols, furyl ketones.
Reduction: Sulfides.
Substitution: Various substituted piperazines depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the modulation of neurotransmitter systems.
Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-furylmethyl)piperazine involves its interaction with specific molecular targets. For instance, it may act as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine: Similar structure but with a thienyl group instead of a furyl group.
1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-pyridylmethyl)piperazine: Contains a pyridyl group instead of a furyl group.
Uniqueness
1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-furylmethyl)piperazine is unique due to the presence of the furyl group, which imparts distinct electronic and steric properties compared to its analogs. This can influence its reactivity, binding affinity, and overall biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
